

# Application Notes and Protocols for MS6105 Treatment in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

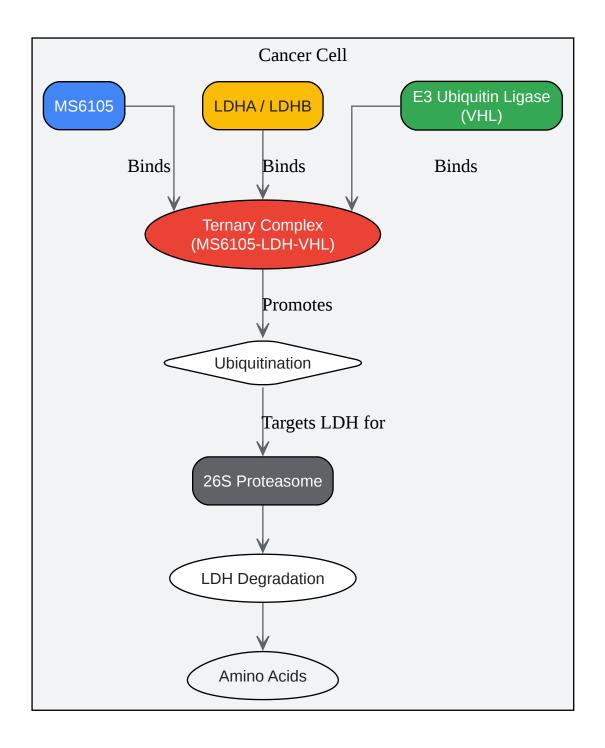
These application notes provide a detailed protocol for the in vivo administration of **MS6105**, a potent PROTAC (Proteolysis Targeting Chimera) degrader of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), in mouse models of cancer. The following sections detail the mechanism of action, experimental protocols, and relevant data for planning and executing preclinical studies with this compound.

### **Mechanism of Action**

**MS6105** is a first-in-class PROTAC that induces the degradation of both LDHA and LDHB.[1][2] [3] It functions by simultaneously binding to the target proteins (LDHA/B) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome.[1][2][3][4] This targeted degradation of LDH, a key enzyme in glycolysis, has shown anti-proliferative effects in cancer cell lines, particularly in pancreatic cancer.[1][2]

## **Signaling Pathway Diagram**





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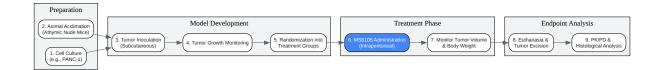
Caption: Mechanism of action of MS6105 as a PROTAC degrader of LDHA/B.

# In Vivo Treatment Protocol: Pancreatic Cancer Xenograft Model



This protocol describes the use of **MS6105** in a subcutaneous pancreatic cancer xenograft mouse model.

### **Experimental Workflow**



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Caption: Experimental workflow for in vivo efficacy studies of MS6105.

#### **Materials**

Compound: MS6105

- Cell Line: PANC-1 or other suitable pancreatic cancer cell line
- Animals: Athymic nude mice (e.g., NU/J), 6-8 weeks old
- Vehicle: To be determined based on solubility studies (e.g., a solution containing DMSO, PEG300, and saline)
- Anesthesia: Isoflurane or other approved anesthetic
- Calipers: For tumor measurement
- Syringes and needles: For cell inoculation and drug administration

#### **Procedure**

Cell Culture and Inoculation:



- Culture PANC-1 cells in the recommended medium until they reach 80-90% confluency.
- $\circ$  Harvest and resuspend the cells in sterile PBS or Matrigel at a concentration of 5 x 10<sup>6</sup> cells per 100  $\mu$ L.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth and Group Randomization:
  - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  - When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).
- MS6105 Formulation and Administration:
  - Prepare a stock solution of MS6105 in a suitable solvent (e.g., DMSO).
  - On the day of dosing, dilute the stock solution with the appropriate vehicle to the final desired concentration.
  - Administer MS6105 via intraperitoneal (IP) injection.[1][2][3] The exact dosage and schedule should be determined from preliminary dose-range-finding and pharmacokinetic studies. A starting point could be a dose range of 10-50 mg/kg, administered every other day.
- Monitoring and Endpoints:
  - Continue to monitor tumor volume and mouse body weight every 2-3 days throughout the study.
  - The primary endpoint is typically significant tumor growth inhibition in the treated group compared to the control group.
  - Secondary endpoints may include survival, and at the end of the study, tumors can be excised for pharmacodynamic (e.g., Western blot for LDHA/B levels) and histological analysis.



## **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo data available for **MS6105** and related compounds.

Table 1: In Vitro Degradation and Growth Inhibition of MS6105

Cell Line	Target	DC <sub>50</sub> (nM)	D <sub>max</sub> (%)	Gl50 (μM)
PANC-1	LDHA	38 ± 0.5	93 ± 2.6	16.1 ± 5.7
PANC-1	LDHB	74	>90%	-
MiaPaca-2	-	-	-	12.2

Data sourced from MedChemExpress and ACS Publications.[2][4]

Table 2: In Vivo Bioavailability of MS6105

Administration Route	Bioavailability
Intraperitoneal (IP)	Bioavailable in mice

Data sourced from ACS Publications and NIH.[1][2]

Note: Detailed pharmacokinetic parameters (e.g.,  $C_{max}$ ,  $T_{max}$ , AUC) from the mouse study are not publicly available in the provided search results.

# **Important Considerations**

- Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of
   MS6105 for in vivo administration. Preliminary formulation studies are highly recommended.
- Toxicity: Monitor mice for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
- Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.



This document provides a framework for the in vivo use of **MS6105**. Researchers should adapt and optimize these protocols based on their specific experimental goals and available resources.

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#### References

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